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Compound of Interest

Compound Name: 8-Methylquinazolin-4(3H)-one

Cat. No.: B100325

8-Methylquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 8-
Methylquinazolin-4(3H)-one, a heterocyclic organic compound belonging to the quinazolinone
class. Quinazolinones are a significant scaffold in medicinal chemistry, known for a wide range
of biological activities. While 8-Methylquinazolin-4(3H)-one is a known compound with CAS
number 19181-54-5, detailed experimental data in the public domain is limited. This guide
synthesizes available information on its basic properties and extrapolates its likely chemical
behavior, spectroscopic characteristics, and potential biological activities based on the well-
established chemistry of the quinazolinone core structure. Detailed hypothetical experimental
protocols for its synthesis and characterization are provided to guide researchers in their
investigations of this molecule.

Introduction

Quinazolin-4(3H)-one and its derivatives are a class of fused heterocyclic compounds that have
garnered significant attention in the fields of medicinal chemistry and drug discovery. The
guinazolinone scaffold is considered a "privileged structure” due to its ability to interact with a
diverse range of biological targets, leading to a broad spectrum of pharmacological activities,
including anticancer, anti-inflammatory, antibacterial, and antiviral properties.
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8-Methylquinazolin-4(3H)-one is a specific isomer of the methyl-substituted quinazolinone
family. Its structural distinction lies in the placement of the methyl group at the 8th position of
the quinazoline ring. While its existence is confirmed, a comprehensive experimental profile is
not readily available in scientific literature. This guide aims to bridge this gap by providing a
detailed theoretical and practical framework for researchers interested in this particular
molecule.

Chemical Properties and Data

Based on its structure and data from commercial suppliers, the fundamental properties of 8-
Methylquinazolin-4(3H)-one are summarized below. Spectroscopic data are predicted based
on the analysis of structurally similar compounds.
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Property Data / Predicted Value Citation
Molecular Formula CoHsN20

Molecular Weight 160.17 g/mol

CAS Number 19181-54-5

Appearance White to off-white solid

Storage Conditions

2-8°C

Not experimentally determined.

Melting Point Expected to be a high-melting
solid.

Boiling Point Not experimentally determined.
Predicted to be soluble in

Solubility DMSO and polar organic

solvents.

Predicted *H NMR

See Table 2 for predicted

chemical shifts.

Predicted 13C NMR

See Table 3 for predicted
chemical shifts.

See Table 4 for characteristic

Predicted IR Spectrum )
absorption bands.

Predicted Mass Spectrum M+ peak at m/z = 160.

Table 2: Predicted '"H NMR Spectral Data (in DMSO-ds,
400 MHz)
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~12.0 br s 1H N-H

~8.0 d 1H H-5

~7.6 t 1H H-7

~7.3 d 1H H-6

~2.5 S 3H 8-CHs

Table 3: Predicted **C NMR Spectral Data (in DMSO-ds,

100 MHZz)
Chemical Shift (ppm) Assignment
~165 C=0 (C-4)
~148 C-2
~140 C-8a
~135 C-7
~127 C-5
~125 C-8
~120 C-6
~118 C-4a
~17 8-CHs

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm~?) Functional Group
3200-2800 N-H stretch (amide)
3100-3000 Aromatic C-H stretch
2950-2850 Aliphatic C-H stretch
~1680 C=0 stretch (amide)
~1610, ~1470 C=C stretch (aromatic)
~1600 C=N stretch

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and
characterization of 8-Methylquinazolin-4(3H)-one, based on established methods for
analogous compounds.

Synthesis of 8-Methylquinazolin-4(3H)-one

A common and effective method for the synthesis of quinazolin-4(3H)-ones is the condensation
of an appropriately substituted anthranilic acid with a suitable one-carbon source, often
followed by cyclization.

Workflow for the Synthesis of 8-Methylquinazolin-4(3H)-one

Reactants

Reaction Product
Heating (e.g., 120-140 °CD— 8-Methylquinazolin-4(3H)-one

2-Amino-3-methylbenzoic acid

Click to download full resolution via product page
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Caption: Synthetic workflow for 8-Methylquinazolin-4(3H)-one.
Materials:

e 2-Amino-3-methylbenzoic acid

e Formamide

e Ethanol

e Hydrochloric acid (HCI)

e Sodium bicarbonate (NaHCO3)

Procedure:

A mixture of 2-amino-3-methylbenzoic acid (1 equivalent) and formamide (10-15 equivalents)
is heated at 120-140°C for 4-6 hours.

e The progress of the reaction is monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature and poured into ice-
cold water.

e The resulting precipitate is collected by filtration.

e The crude product is washed with a dilute solution of sodium bicarbonate and then with
water.

e The solid is then recrystallized from a suitable solvent, such as ethanol, to yield pure 8-
Methylquinazolin-4(3H)-one.

Characterization

Workflow for Characterization
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Analytical Techniques

=»| Melting Point Analysis

Sample G/Iass Spectrometry (e.g., ESI-MSD
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Purified 8-Methylquinazolin-4(3H)-one \

FT-IR Spectroscopy

Y

NMR Spectroscopy (*H & 13C)

Click to download full resolution via product page

Caption: Workflow for the characterization of 8-Methylquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

 Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-ds).

e Record H and 3C NMR spectra on a 400 MHz or higher spectrometer.

e The expected chemical shifts are provided in Tables 2 and 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Prepare a KBr pellet of the sample or use an ATR accessory.

e Record the spectrum over the range of 4000-400 cm~1.

o Characteristic peaks are listed in Table 4.
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Mass Spectrometry (MS):

e Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

e Analyze using electrospray ionization (ESI) or another appropriate method.

e The expected molecular ion peak [M+H]* would be at m/z 161.

Melting Point Determination:

¢ Use a standard melting point apparatus to determine the melting range of the purified solid.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 8-Methylquinazolin-4(3H)-one,
the quinazolinone scaffold is a well-known pharmacophore. Derivatives have shown a wide
array of activities, often through the inhibition of key enzymes in signaling pathways.

Potential Signaling Pathways Targeted by Quinazolinone Derivatives
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Caption: Potential signaling pathways modulated by quinazolinone derivatives.

Potential Areas of Investigation:

e Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases
such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth
Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis. 8-

Methylquinazolin-4(3H)-one could be screened against a panel of cancer cell lines to
assess its cytotoxic or cytostatic effects.

Enzyme Inhibition: The quinazolinone nucleus is present in inhibitors of various enzymes,

including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. Assays for
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the inhibition of such enzymes could reveal potential therapeutic applications.

» Antimicrobial Activity: The scaffold has also been associated with antibacterial and antifungal
properties. Screening against a panel of pathogenic microbes would be a valuable initial
step.

Conclusion

8-Methylquinazolin-4(3H)-one represents an under-investigated member of the
pharmacologically significant quinazolinone family. This technical guide provides a foundational
understanding of its expected chemical properties and outlines detailed, albeit hypothetical,
experimental procedures for its synthesis and characterization. The exploration of its biological
activities, guided by the known pharmacology of the quinazolinone scaffold, presents a
promising avenue for future research in drug discovery and development. Researchers are
encouraged to use this guide as a starting point for their investigations into this intriguing
molecule.

 To cite this document: BenchChem. [Chemical properties of 8-Methylquinazolin-4(3H)-one].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100325#chemical-properties-of-8-methylquinazolin-
4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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